molecular formula C13H11N3OS B5846918 N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide

N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B5846918
M. Wt: 257.31 g/mol
InChI Key: NGHHXSPOPRWEDX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” is not explicitly mentioned in the literature. However, compounds containing benzimidazole and thiophene rings are known to exhibit a range of pharmacological effects .

Safety and Hazards

The safety and hazards associated with “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” are not explicitly mentioned in the literature. However, similar compounds are known to have specific safety profiles and hazards associated with their use .

Future Directions

The future directions for the study of “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” could involve further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .

Properties

IUPAC Name

N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHHXSPOPRWEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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